

# 4'-Isobutyl-2,2-dibromopropiophenone IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 4'-Isobutyl-2,2-dibromopropiophenone

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An In-depth Technical Guide on 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

This technical guide provides a comprehensive overview of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, an alpha-dihalogenated ketone. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and general principles of organic chemistry and toxicology to present a thorough profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

The compound with the common name **4'-Isobutyl-2,2-dibromopropiophenone** is systematically named under IUPAC nomenclature.

IUPAC Name: 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one[1][2]

Synonyms: **4'-Isobutyl-2,2-dibromopropiophenone**, 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one[1]

CAS Number: 104483-05-8[1][2]

A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

Property	Value	Source
Molecular Formula	C13H16Br2O	[1][2]
Molecular Weight	348.07 g/mol	[2]
Appearance	White Low Melting Solid	[1]
Storage	2-8°C Refrigerator	[1]
SMILES	<chem>CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br</chem>	[2]
InChI	InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3	[2]

## Proposed Synthesis

While specific experimental protocols for the synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one are not readily available in the literature, a plausible synthetic route can be proposed based on the known chemistry of  $\alpha$ -dihalogenation of ketones. The logical precursor for this synthesis is 4'-isobutylpropiophenone.[3]

## Experimental Protocol: Synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one via Bromination of 4'-Isobutylpropiophenone

Objective: To synthesize 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one by the direct bromination of 4'-isobutylpropiophenone.

Materials:

- 4'-Isobutylpropiophenone
- Bromine (Br<sub>2</sub>)
- Acetic Acid (glacial) or another suitable solvent like Dichloromethane

- Sodium bicarbonate solution (saturated)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isobutylpropiophenone in glacial acetic acid. Cool the flask in an ice bath.
- **Bromination:** Slowly add a stoichiometric excess (approximately 2.2 equivalents) of bromine, dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

- **Washing:** Wash the combined organic layers with water and then with a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one.

## Potential Biological Activity and Toxicological Profile

Direct studies on the biological activity of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one are not available. However, its structural features—a brominated propiophenone derivative—allow for informed speculation on its potential biological effects and toxicity.

### Potential Biological Activity

The presence of bromine atoms can significantly influence the biological properties of organic compounds. Bromophenols, for instance, are known to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.<sup>[4]</sup> The introduction of bromine can increase lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.<sup>[2]</sup> Some studies have indicated that bromination can either increase or have little effect on the antioxidant activity of phenolic compounds.<sup>[4]</sup> It is plausible that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could exhibit some level of antimicrobial or cytotoxic activity, a common feature of alpha-halogenated ketones.

### Toxicological Profile

Alpha-dihalogenated ketones are generally considered to be reactive electrophiles and are often toxic. Their toxicity is primarily attributed to their ability to covalently modify cellular

nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, and lysine) and nucleobases in DNA.

#### Mechanism of Toxicity:

The primary mechanism of toxicity for alpha-halogenated ketones involves nucleophilic substitution reactions where a cellular nucleophile attacks the carbon atom bearing the halogen, displacing a halide ion. This can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress. The presence of two bromine atoms on the alpha-carbon in 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one likely enhances its electrophilicity and reactivity compared to its monobrominated counterpart.

Exposure to  $\alpha$ -diketones and related compounds has been associated with respiratory tract damage.[5] The toxicity is often linked to the covalent modification of arginine residues in critical proteins.[5] Halogenated hydrocarbons, as a class, have been shown to induce lipid peroxidation and disturb chromosome segregation.[6] The potential for 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one to induce such effects warrants caution in its handling and use. Ketonic solvents have been observed to potentiate the nephrotoxic and hepatotoxic effects of some halogenated hydrocarbons.[7]

The following diagram illustrates a generalized signaling pathway for the cellular toxicity of alpha-halogenated ketones.

Caption: Generalized pathway of cellular toxicity for alpha-halogenated ketones.

## Potential Applications in Research and Development

Given its structure, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is most likely utilized as a chemical intermediate in organic synthesis. It could serve as a precursor for the synthesis of various pharmaceuticals or other complex organic molecules. The 4-isobutylphenyl moiety is a key structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[8][9][10][11][12][13] This suggests that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could potentially be an intermediate or a starting material in novel synthetic routes to ibuprofen or its analogs. The two bromine atoms provide reactive sites

for a variety of chemical transformations, such as Favorskii rearrangements or other nucleophilic substitution reactions, to introduce different functional groups.

## Conclusion

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is a halogenated ketone with limited directly reported experimental data. Based on its chemical structure and the properties of related compounds, it is likely a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceuticals. Its toxicological profile is presumed to be similar to other alpha-dihalogenated ketones, warranting careful handling. This technical guide provides a foundational understanding of this compound, which should be supplemented with experimental data as it becomes available.

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- To cite this document: BenchChem. [4'-Isobutyl-2,2-dibromopropiophenone IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119324#4-isobutyl-2-2-dibromopropiophenone-iupac-name]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)